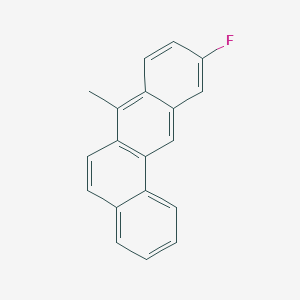
Benz(a)anthracene, 10-fluoro-7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 10-fluoro-7-methyl-, also known as Benz(a)anthracene, 10-fluoro-7-methyl-, is a useful research compound. Its molecular formula is C19H13F and its molecular weight is 260.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benz(a)anthracene, 10-fluoro-7-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benz(a)anthracene, 10-fluoro-7-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Benz(a)anthracene, 10-fluoro-7-methyl- serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and electrophilic substitution. These reactions can yield derivatives useful in further chemical applications.
Research has indicated that this compound exhibits significant biological activity, particularly regarding its interaction with DNA. It can intercalate into DNA strands, potentially leading to mutations and initiating carcinogenesis. Studies have shown that the presence of fluorine affects the binding affinity of the compound to DNA, which may influence its mutagenic potential .
Case Study : A study investigating the effects of fluoro substituents on methylbenz[a]anthracenes revealed that DNA adducts formed from diol epoxides of 7-methylbenz[a]anthracene and its fluoro derivatives exhibited similar profiles when reacted with calf thymus DNA. This suggests that while the fluorinated versions may alter reactivity, they do not significantly enhance tumor-initiating activities compared to their non-fluorinated counterparts .
Materials Science
In materials science, Benz(a)anthracene, 10-fluoro-7-methyl- is explored for potential applications in organic electronics. Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's stability and lipophilicity due to the fluorine substitution enhance its suitability for these applications.
Eigenschaften
CAS-Nummer |
1881-76-1 |
|---|---|
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
10-fluoro-7-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-16-9-7-15(20)10-14(16)11-19-17(12)8-6-13-4-2-3-5-18(13)19/h2-11H,1H3 |
InChI-Schlüssel |
MOVTXHFIEXTPID-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |
Kanonische SMILES |
CC1=C2C=CC(=CC2=CC3=C1C=CC4=CC=CC=C43)F |
Key on ui other cas no. |
1881-76-1 |
Synonyme |
10-Fluoro-7-methylbenz[a]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















